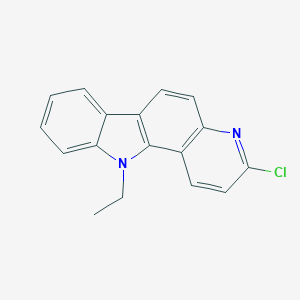
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CEC and has a molecular formula of C16H13ClN2.
Wissenschaftliche Forschungsanwendungen
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting DNA damage. This compound has been shown to selectively bind to damaged DNA and emit fluorescence, making it a useful tool for studying DNA damage and repair mechanisms.
Another area of research is the use of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development as a cancer therapy.
Wirkmechanismus
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- is not fully understood, but it is believed to involve the intercalation of the compound into DNA. This intercalation can cause structural changes in the DNA molecule, leading to the activation of DNA damage response pathways and ultimately apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- can induce DNA damage and apoptosis in cancer cells, but it has also been shown to have some toxic effects on normal cells. This compound can cause oxidative stress and mitochondrial dysfunction in normal cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- in lab experiments is its selectivity for damaged DNA. This makes it a useful tool for studying DNA damage and repair mechanisms. However, the compound's toxic effects on normal cells can be a limitation in some experiments, and further studies are needed to fully understand its safety profile.
Zukünftige Richtungen
There are several future directions for research on 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to determine its efficacy and safety in animal and human models.
Another area of research is the development of new fluorescent probes based on the structure of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-. These probes could be used to study other types of DNA damage and repair mechanisms.
Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on normal cells. This will be important for determining its potential as a therapeutic agent and for developing strategies to minimize its toxic effects.
Synthesemethoden
The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- involves a multi-step process. The first step is the preparation of 3-chloro-2-nitrobenzaldehyde, which is then reacted with ethyl acetoacetate to form 3-chloro-2-nitrochalcone. The chalcone is then cyclized with ammonium acetate to form the desired product, 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-. The yield of this synthesis method is about 50%, and the purity of the product can be improved by further purification techniques.
Eigenschaften
CAS-Nummer |
127040-48-6 |
|---|---|
Produktname |
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- |
Molekularformel |
C17H13ClN2 |
Molekulargewicht |
280.7 g/mol |
IUPAC-Name |
3-chloro-11-ethylpyrido[3,2-a]carbazole |
InChI |
InChI=1S/C17H13ClN2/c1-2-20-15-6-4-3-5-11(15)12-7-9-14-13(17(12)20)8-10-16(18)19-14/h3-10H,2H2,1H3 |
InChI-Schlüssel |
QMSCTDWMWZHLAQ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl |
Kanonische SMILES |
CCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl |
Andere CAS-Nummern |
127040-48-6 |
Synonyme |
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



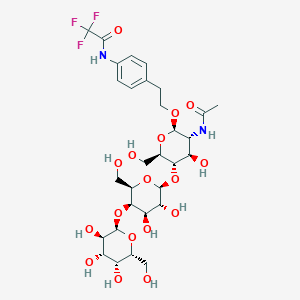
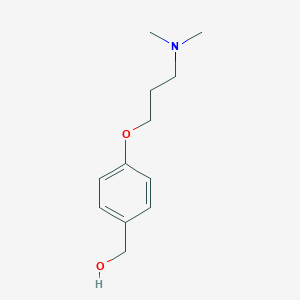
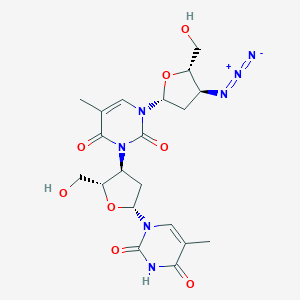
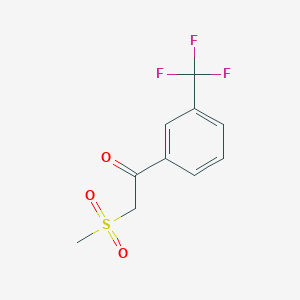
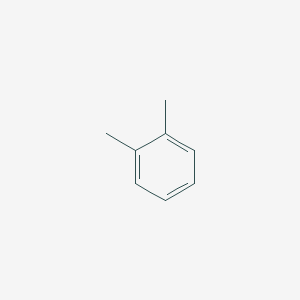
![Benzo[1,2-b:4,5-b']dithiophene](/img/structure/B151619.png)
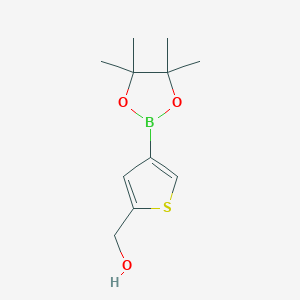
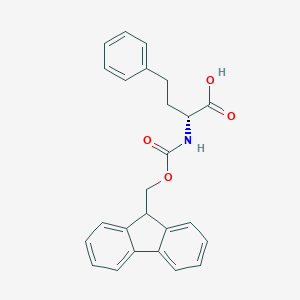
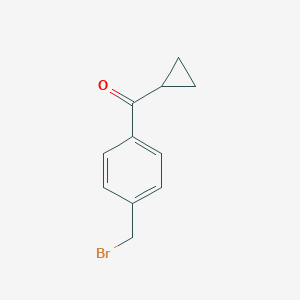
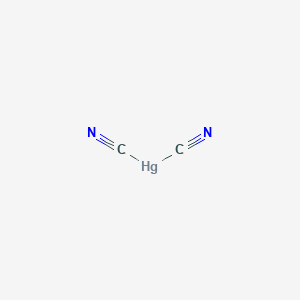
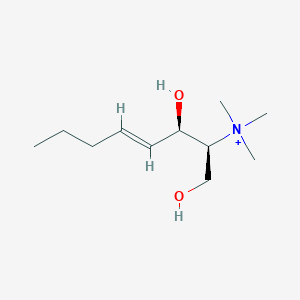
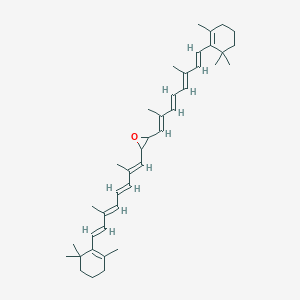
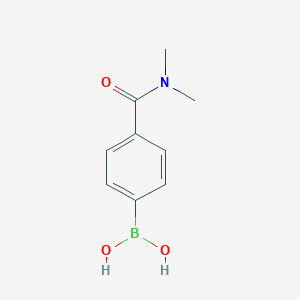
![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)